molecular formula C8H7NO B2817449 3-(4-Pyridyl)-2-propyn-1-ol CAS No. 93524-95-9

3-(4-Pyridyl)-2-propyn-1-ol

Cat. No.: B2817449
CAS No.: 93524-95-9
M. Wt: 133.15
InChI Key: QYFHTILWEGBMKR-UHFFFAOYSA-N
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Description

3-(4-Pyridyl)-2-propyn-1-ol is an organic compound that features a pyridine ring attached to a propynol group This compound is of interest due to its unique structure, which combines the properties of both pyridine and alkyne functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Pyridyl)-2-propyn-1-ol typically involves the reaction of 4-pyridinecarboxaldehyde with propargyl alcohol in the presence of a base. The reaction proceeds through a nucleophilic addition mechanism, where the propargyl alcohol attacks the carbonyl group of the 4-pyridinecarboxaldehyde, followed by dehydration to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are chosen to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Pyridyl)-2-propyn-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products

    Oxidation: The major product is 3-(4-Pyridyl)-2-propyn-1-one.

    Reduction: The major products are 3-(4-Pyridyl)-2-propen-1-ol or 3-(4-Pyridyl)-2-propyl-1-ol.

    Substitution: The products depend on the substituents introduced to the pyridine ring.

Scientific Research Applications

3-(4-Pyridyl)-2-propyn-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including ligands for metal complexes.

    Biology: It serves as a precursor for biologically active compounds and is used in the study of enzyme mechanisms.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    4-Pyridylacetylene: Similar structure but lacks the hydroxyl group.

    3-(4-Pyridyl)-2-propen-1-ol: Similar structure but with an alkene instead of an alkyne.

    4-Pyridylmethanol: Similar structure but lacks the alkyne group.

Uniqueness

3-(4-Pyridyl)-2-propyn-1-ol is unique due to the presence of both a pyridine ring and an alkyne group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in synthetic chemistry and various research applications.

Properties

IUPAC Name

3-pyridin-4-ylprop-2-yn-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c10-7-1-2-8-3-5-9-6-4-8/h3-6,10H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYFHTILWEGBMKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C#CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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